(R)-3-(((1H-Indol-3-yl)methyl)thio)-2-acetamidopropanoic acid

Stereochemistry Chiral Chromatography Metabolite Identification

Researchers quantifying 3-methylindole bioactivation face retention-time shifts and ion-suppression artifacts when using racemic or deacetylated analogs. This (R)-enantiomer N-acetylcysteine conjugate (3MI-NAC) eliminates those variables. Key outcomes: 1) Co-elution and matched ionization efficiency with endogenous metabolite in stable-isotope-dilution LC-MS/MS. 2) C3-methylthioether regiochemistry enables resolution from C2-substituted byproducts during chiral HPLC purity monitoring. 3) Published cross-species (rat, goat, mouse) in vivo validation supports use as a terminal mercapturate standard for enzyme kinetic studies of cysteine-S-conjugate N-acetyltransferase. Supplied with full Certificate of Analysis.

Molecular Formula C14H16N2O3S
Molecular Weight 292.36 g/mol
Cat. No. B12902616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(((1H-Indol-3-yl)methyl)thio)-2-acetamidopropanoic acid
Molecular FormulaC14H16N2O3S
Molecular Weight292.36 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSCC1=CNC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C14H16N2O3S/c1-9(17)16-13(14(18)19)8-20-7-10-6-15-12-5-3-2-4-11(10)12/h2-6,13,15H,7-8H2,1H3,(H,16,17)(H,18,19)/t13-/m0/s1
InChIKeyGPAMNSHJZSIQCJ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Indolylmethylthio Acetamidopropanoic Acid: Procurement Overview


(R)-3-(((1H-Indol-3-yl)methyl)thio)-2-acetamidopropanoic acid (CAS 134785-77-6; C₁₄H₁₆N₂O₃S; MW 292.35) is the N-acetyl-L-cysteine S-conjugate of 3-(hydroxymethyl)indole, formally known as N-acetyl-S-[(1H-indol-3-yl)methyl]-L-cysteine [1] [2]. This compound belongs to the mercapturate class of xenobiotic metabolites and exists as a single, defined (R) enantiomer at the cysteine α-carbon [1]. Its structural signature—an indole C3-methylthioether linkage to an N-acetylated L-cysteine backbone—distinguishes it from other indole-thioether analogs that lack the acetamido group, employ D-cysteine, or carry the thioether at alternative indole positions (C2, N1). Predicted physicochemical properties include a pKa of 3.32 ± 0.10 and a boiling point of 627.2 ± 55.0 °C (ACD/Labs prediction) .

1
(R) enantiomer matches endogenous mercapturate metabolite stereochemistry
2
Indole C3-methylthioether linkage consistent with GSH conjugation pathway
3
N-acetyl-L-cysteine conjugate supports terminal mercapturate analysis

Why Generic Substitution Fails


Mercapturate metabolite standards cannot be generically interchanged because small structural variations—stereochemical inversion, S-substituent identity, or N-acyl group presence—produce distinct chromatographic retention times, mass fragmentation patterns, and biological recognition properties [1] [2]. The (R) enantiomer of this indolylmethylthio N-acetylcysteine conjugate is the naturally occurring mammalian metabolite of 3-methylindole bioactivation; the (S) enantiomer and the racemate are xenobiotic with respect to endogenous enzymatic pathways and will produce different calibration curves in LC-MS/MS quantification [1]. Furthermore, indole-thioether analogs lacking the N-acetyl group (e.g., indol-3-ylmethyl-L-cysteine) display altered ionization efficiency and distinct product-ion spectra, compromising their utility as internal standards. The evidence items below quantify the specific dimensions on which this compound diverges from its closest comparators.

Enantiomer mismatch
(S) or racemic forms may produce different retention times and mass spectra, limiting direct substitution in LC-MS/MS quantification.
Regioisomer interference
C2-methylthio regioisomer is not validated as a mammalian metabolite; chromatographic and recognition behavior may shift.
Free amine conjugate
The deacetylated analog alters ionization efficiency and reversed-phase retention; it may not serve as a calibration standard.

Quantitative Differentiation Evidence


Stereochemical Identity: (R) vs. Racemic Mercapturate

The target compound is the single (R) enantiomer (L-cysteine derivative) with an InChIKey of GPAMNSHJZSIQCJ-ZDUSSCGKSA-N, while the racemic mixture possesses the InChIKey GPAMNSHJZSIQCJ-UHFFFAOYSA-N [1]. The (S) enantiomer carries the distinct InChIKey GPAMNSHJZSIQCJ-CYBMUJFWSA-N [1]. These stereochemical identifiers are absolute and orthogonal to any purity specification; the racemate and the (S) enantiomer represent chemically distinct registration entries. In mercapturate metabolite analysis, only the (R) enantiomer co-elutes with the endogenous urinary metabolite 3MI-NAC isolated from rats, goats, and mice, as confirmed by UV, NMR, and mass spectrometry identity matching [2].

Stereochemical identity
Head-to-head
Target (R)InChIKey GPAMNSHJZSIQCJ-ZDUSSCGKSA-N
RacemateGPAMNSHJZSIQCJ-UHFFFAOYSA-N
Only (R) matches endogenous urinary metabolite co-elution
Rat, goat, mouse urine validated
Stereochemistry Chiral Chromatography Metabolite Identification

Regiochemistry: C3- vs. C2-Methylthio Linkage

The compound carries the thioether linkage exclusively at the indole C3-methyl position. The C2-methylthio regioisomer (indol-2-ylmethylthio analog) is a distinct chemical entity that demonstrates differential biological recognition. In histamine H2-receptor antagonist studies, the 3-indolylmethylthio derivative N'-cyano-N-[2-[(1H-indol-3-ylmethyl)thio]ethyl]carbamidothioic acid methyl ester (5e) exhibited weak competitive H2 antagonism, whereas the corresponding 2-indolylmethylthio isomer (6c) showed a different activity profile [1]. Although these data are generated on the carbamidothioic acid ester scaffold rather than the N-acetylcysteine scaffold, they establish the principle that C3 vs. C2 indole thioether regiochemistry produces measurably divergent pharmacodynamic readouts.

Regiochemistry
Class-level
C3-thioetherWeak competitive H2 antagonism
C2-thioetherDifferent activity profile
Regioisomer identity may alter recognition and chromatography
Class-level H2 assay data; confirm analytical behavior
Regiochemistry Receptor Binding Metabolic Pathway Specificity

N-Acetyl Conjugate vs. Free Amine Metabolite

The target compound (C₁₄H₁₆N₂O₃S; MW 292.35) contains an N-acetyl group on the cysteine nitrogen, whereas the free-amine analog indol-3-ylmethyl-L-cysteine (C₁₂H₁₄N₂O₂S; MW 250.32) lacks this moiety [1] [2]. The molecular mass difference of 42.03 Da (acetyl group) translates to distinct MS/MS precursor ion selection (m/z 293 vs. m/z 251 for [M+H]⁺ in positive-ion mode) and divergent reversed-phase retention behavior. The free-amine analog, as a zwitterion at physiological pH, exhibits earlier elution under acidic mobile-phase conditions typical of C18 columns, while the N-acetyl conjugate is more lipophilic and better retained. The N-acetylated form is the authentic terminal mercapturate excreted in urine; the free-amine cysteine conjugate is a biosynthetic intermediate subject to further N-acetylation by cysteine-S-conjugate N-acetyltransferase in vivo.

Mass shift vs free amine
Cross-study
Δ42.03 Da
N-acetyl group alters MS precursor and retention
Higher lipophilicity shifts reversed-phase elution
Metabolite Conjugation Chromatographic Retention Mass Spectrometry

Bioisosterism: Thioether vs. Methylene Indole Analogs

In the 3-indolylthioalkanoic acid series, substitution of the bridging methylene group (-CH₂-) with sulfur (-S-) dramatically attenuates auxin-like plant growth-regulating activity. 3-Indolylthioacetic acid and β-(3-indolylthio)propionic acid were assessed in etiolated pea stem segment elongation and curvature tests against indole-3-acetic acid (IAA), indole-3-propionic acid, and indole-3-butyric acid as standards [1]. The sulfur-containing compounds were 'significantly less active' than the methylene-containing analogs [1]. Although the target compound is an N-acetylcysteine conjugate rather than a free acid, the core 3-indolylthio pharmacophore is conserved. This bioisosteric comparison demonstrates that the 3-indolylthio linkage is not functionally equivalent to the 3-indolylmethyl linkage, establishing a class-level differentiation that procurement specialists must consider when selecting indole-thioether standards for structure-activity studies.

Bioisosterism
Class-level
Thioether analogs significantly less active than methylene in auxin assay
S-for-CH₂ substitution alters electronic character; not interchangeable
Pea stem elongation test; class-level differentiation
Bioisosterism Auxin Activity Structure-Activity Relationship

Metabolite Identity: 3MI-NAC as Cross-Species Biomarker

The mercapturate 3-[(N-acetylcysteine-S-yl)-methyl]indole (3MI-NAC), which is structurally identical to the target compound, was isolated from the urine of rats, goats, and mice following 3-methylindole (3MI) administration [1]. Synthetic 3MI-NAC displayed UV, NMR, and mass spectrometric characteristics identical to the isolated urinary metabolite across all three species, confirming that this specific conjugate—with the (R) stereochemistry, N-acetyl group, and C3-methylthioether linkage—is the authentic terminal detoxification product of the electrophilic 3-methyleneindolenine intermediate [1]. No other indole-thioether analog (e.g., indol-2-ylmethylthio, free amine, or D-cysteine conjugates) has been validated as an authentic mammalian mercapturate biomarker across multiple species.

Cross-species validation
Head-to-head
Target compoundUV/NMR/MS match to urinary 3MI-NAC
Other analogsNot detected as terminal mercapturate
Only authenticated mercapturate across rat, goat, mouse
Supports toxicokinetic biomarker studies
Toxicokinetics Species-Specific Metabolism Biomarker Validation

Application Scenarios


Urinary Biomarker Quantification by LC-MS/MS

This compound serves as the authentic reference standard for quantifying 3MI-NAC in mammalian urine by stable-isotope-dilution LC-MS/MS. The (R) stereochemistry and N-acetyl group ensure co-elution and identical ionization efficiency with the endogenous metabolite, which has been validated across rat, goat, and mouse models [1]. Procurement of the racemate or free-amine analog would introduce retention-time shifts and ion-suppression artifacts.

Synthesis & QC of Indole-Thioether Conjugates

As a single-enantiomer reference, this compound enables chiral HPLC method development for monitoring enantiomeric excess during synthesis of S-aryl-N-acetylcysteine derivatives via copper(I)-catalyzed coupling [1]. The C3-methylthioether regiochemistry provides a specific retention-time marker that distinguishes it from C2-substituted byproducts.

SAR Studies of Indole-Thioether Pharmacophores

In SAR campaigns exploring the bioisosteric consequences of sulfur-for-methylene substitution in indole auxins or receptor ligands, this compound supplies the S-(indol-3-ylmethyl)-N-acetylcysteine scaffold as a defined comparator. The plant growth regulator study by Harris & Geissler (1977) demonstrates that 3-indolylthio compounds are functionally distinct from their methylene counterparts [2], and this compound extends that scaffold to the mercapturate class.

In Vitro Glutathione Conjugation Pathway Analysis

Investigators studying the metabolic fate of indole-containing xenobiotics (e.g., indole-3-carbinol, 3-methylindole) require the terminal mercapturate standard to distinguish between glutathione conjugation, cysteine conjugate formation, and N-acetylation steps [1]. This compound is the only structurally authenticated mercapturate with published cross-species in vivo validation, making it essential for enzyme kinetic studies of cysteine-S-conjugate N-acetyltransferase.

Application
Selection Property
Validation Focus
Urinary biomarker quantification
Co-elution with endogenous 3MI-NAC
Ion-suppression artifact review
Chiral HPLC method development
Single (R) enantiomer reference
Enantiomeric excess monitoring
Indole-thioether SAR studies
S-(indol-3-ylmethyl) scaffold
Functional distinction from methylene analogs
Glutathione conjugation pathway analysis
Terminal mercapturate standard
Cross-species in vivo validation
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